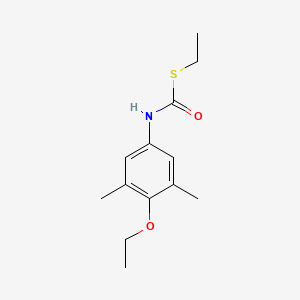
1-(Carboxymethyl)-1'-methyl-4,4'-bipyridin-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Carboxymethyl)-1’-methyl-4,4’-bipyridin-1-ium is a compound that belongs to the class of bipyridinium derivatives. These compounds are known for their unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The structure of 1-(Carboxymethyl)-1’-methyl-4,4’-bipyridin-1-ium consists of two pyridine rings connected by a carbon-carbon bond, with a carboxymethyl group and a methyl group attached to the nitrogen atoms of the pyridine rings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Carboxymethyl)-1’-methyl-4,4’-bipyridin-1-ium typically involves the reaction of 4,4’-bipyridine with methyl iodide and chloroacetic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the carboxymethyl group. The reaction conditions include:
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Solvent: Common solvents used in the reaction include water or ethanol.
Reaction Time: The reaction time can vary from a few hours to overnight, depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 1-(Carboxymethyl)-1’-methyl-4,4’-bipyridin-1-ium can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The process involves:
Reactant Feed: Continuous feeding of 4,4’-bipyridine, methyl iodide, and chloroacetic acid into the reactor.
Temperature Control: Maintaining a consistent reaction temperature to ensure optimal reaction rates.
Product Isolation: The product is isolated using techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
1-(Carboxymethyl)-1’-methyl-4,4’-bipyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced form, often using reducing agents like sodium borohydride.
Substitution: The carboxymethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation Products: N-oxides of 1-(Carboxymethyl)-1’-methyl-4,4’-bipyridin-1-ium.
Reduction Products: Reduced forms of the compound, often with altered electronic properties.
Substitution Products: Various derivatives with different functional groups replacing the carboxymethyl group.
科学的研究の応用
1-(Carboxymethyl)-1’-methyl-4,4’-bipyridin-1-ium has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.
Medicine: Explored for its potential use in drug delivery systems, particularly for targeting specific tissues or cells.
Industry: Utilized in the development of advanced materials, such as conductive polymers and catalysts.
作用機序
The mechanism of action of 1-(Carboxymethyl)-1’-methyl-4,4’-bipyridin-1-ium involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can participate in various biochemical processes. Additionally, its ability to interact with biological membranes allows it to disrupt microbial cell walls, leading to antimicrobial effects. The pathways involved include:
Metal Ion Coordination: Binding to metal ions through the nitrogen atoms of the pyridine rings.
Membrane Interaction: Disruption of microbial cell walls through interaction with lipid bilayers.
類似化合物との比較
1-(Carboxymethyl)-1’-methyl-4,4’-bipyridin-1-ium can be compared with other bipyridinium derivatives, such as:
1,1’-Dimethyl-4,4’-bipyridinium (Paraquat): Known for its herbicidal properties but highly toxic to humans.
1,1’-Diethyl-4,4’-bipyridinium: Similar structure but with ethyl groups instead of carboxymethyl and methyl groups.
Uniqueness
The presence of the carboxymethyl group in 1-(Carboxymethyl)-1’-methyl-4,4’-bipyridin-1-ium imparts unique properties, such as increased solubility in water and the ability to form stable complexes with metal ions. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
85483-26-7 |
|---|---|
分子式 |
C13H14N2O2+2 |
分子量 |
230.26 g/mol |
IUPAC名 |
2-[4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium-1-yl]acetic acid |
InChI |
InChI=1S/C13H13N2O2/c1-14-6-2-11(3-7-14)12-4-8-15(9-5-12)10-13(16)17/h2-9H,10H2,1H3/q+1/p+1 |
InChIキー |
JFCNWZCAMLZJKV-UHFFFAOYSA-O |
正規SMILES |
C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[tert-Butyl(dimethyl)silyl]-4-(iodomethyl)azetidin-2-one](/img/structure/B14408945.png)
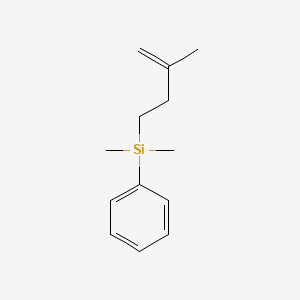
![4-[2-(4-Butylphenyl)hydrazinylidene]-3-oxo-N-phenyl-3,4-dihydronaphthalene-2-carboxamide](/img/structure/B14408959.png)
![methyl 4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]butanoate](/img/structure/B14408960.png)
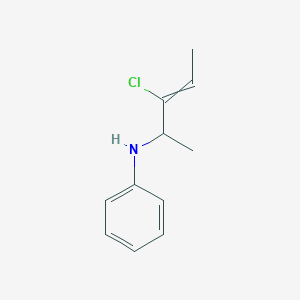
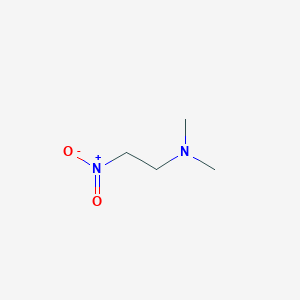
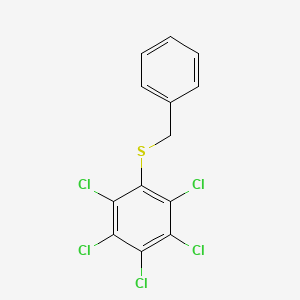
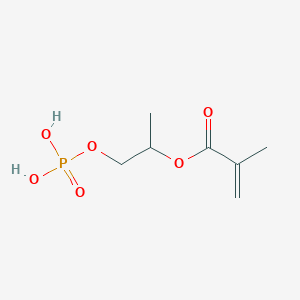
![(2Z)-2-[(4-Bromophenyl)imino]-1,2-diphenylethan-1-one](/img/structure/B14408982.png)
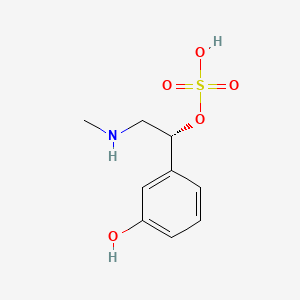
![11-Hydroxy-3,8,10-trimethoxy-1-methyl-12H-benzo[b]xanthen-12-one](/img/structure/B14409002.png)
![5-[4-(4-Nitrobenzoyl)piperazin-1-yl]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B14409004.png)
